1-Cyanospiro[2.4]heptane-1-carboxylic acid
Overview
Description
1-Cyanospiro[24]heptane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₁NO₂ It is characterized by a spirocyclic structure, which includes a cyano group and a carboxylic acid group
Preparation Methods
The synthesis of 1-Cyanospiro[2.4]heptane-1-carboxylic acid typically involves the following steps:
Synthetic Routes and Reaction Conditions: The preparation often starts with the formation of the spirocyclic core, followed by the introduction of the cyano and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
1-Cyanospiro[2.4]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the cyano group to an amine group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups. Reagents such as alkyl halides and nucleophiles are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.
Scientific Research Applications
1-Cyanospiro[2.4]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of new drugs with spirocyclic frameworks.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance performance and functionality.
Mechanism of Action
The mechanism by which 1-Cyanospiro[2.4]heptane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes.
Pathways Involved: The exact pathways depend on the specific application and context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-Cyanospiro[2.4]heptane-1-carboxylic acid can be compared with other spirocyclic compounds:
Similar Compounds: Examples include spiro[2.4]heptane-1-carboxylic acid and spiro[2.4]heptane-1-carbonitrile. These compounds share the spirocyclic core but differ in their functional groups.
Uniqueness: The presence of both cyano and carboxylic acid groups in 1-Cyanospiro[24]heptane-1-carboxylic acid makes it unique
Properties
IUPAC Name |
2-cyanospiro[2.4]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-9(7(11)12)5-8(9)3-1-2-4-8/h1-5H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMRXHDDFHMLCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2(C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255033 | |
Record name | Spiro[2.4]heptane-1-carboxylic acid, 1-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374509-59-7 | |
Record name | Spiro[2.4]heptane-1-carboxylic acid, 1-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[2.4]heptane-1-carboxylic acid, 1-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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